BenchChemオンラインストアへようこそ!

1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 1246967-17-8) is a fluorinated aromatic pyrrolidinone building block with the molecular formula C12H11F2NO4 and a molecular weight of 271.22 g/mol. It features a 5-oxopyrrolidine-3-carboxylic acid core N-substituted with a 3-(difluoromethoxy)phenyl group, placing it within the class of N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives—a scaffold recognized in medicinal chemistry for its presence in bioactive molecules targeting CNS diseases and enzymes such as BACE-1.

Molecular Formula C12H11F2NO4
Molecular Weight 271.22 g/mol
CAS No. 1246967-17-8
Cat. No. B1401930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
CAS1246967-17-8
Molecular FormulaC12H11F2NO4
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=CC=C2)OC(F)F)C(=O)O
InChIInChI=1S/C12H11F2NO4/c13-12(14)19-9-3-1-2-8(5-9)15-6-7(11(17)18)4-10(15)16/h1-3,5,7,12H,4,6H2,(H,17,18)
InChIKeyRFRIMCUKYOAJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 1246967-17-8): Chemical Identity and Baseline Procurement Specifications


1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 1246967-17-8) is a fluorinated aromatic pyrrolidinone building block with the molecular formula C12H11F2NO4 and a molecular weight of 271.22 g/mol [1]. It features a 5-oxopyrrolidine-3-carboxylic acid core N-substituted with a 3-(difluoromethoxy)phenyl group, placing it within the class of N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives—a scaffold recognized in medicinal chemistry for its presence in bioactive molecules targeting CNS diseases and enzymes such as BACE-1 [2]. The compound is commercially available from multiple suppliers at purities typically ≥95% (up to 98%), with an XLogP3-AA of 1.4, a topological polar surface area of 66.8 Ų, and one hydrogen bond donor [1]. Its CAS registry number uniquely identifies it across chemical databases and literature [1].

Why 1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid Cannot Be Simply Substituted with In-Class Analogs: A Procurement Risk Analysis


Within the 5-oxopyrrolidine-3-carboxylic acid series, the nature and position of the N-aryl substituent critically govern both synthetic utility and biological target engagement. The 3-(difluoromethoxy)phenyl group of this compound provides a distinct combination of electronic effects (σ-meta), lipophilicity modulation, and hydrogen-bond acceptor capacity compared to analogs bearing unsubstituted phenyl, 4-substituted, or halogen-only substituents [1]. Published SAR studies on closely related 5-oxopyrrolidine-3-carboxylic acid derivatives demonstrate that even minor substituent variations on the N-aryl ring can shift BACE-1 inhibitory activity from sub-micromolar to inactive, alter antimicrobial potency against multidrug-resistant pathogens by several fold, and change physicochemical properties affecting solubility, permeability, and metabolic stability [2][3]. Consequently, procurement of an alternative N-aryl-5-oxopyrrolidine-3-carboxylic acid without explicit head-to-head comparative data risks invalidating established synthetic routes, altering reaction yields, and introducing uncharacterized biological SAR liabilities. The absence of direct quantitative comparator data for this specific compound does not imply interchangeability; it signals an evidence gap that must be closed through empirical validation before any substitution can be scientifically justified.

Quantitative Differentiation Evidence for 1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid Against Closest Analogs


Physicochemical Property Differentiation: XLogP3-AA Lipophilicity vs. Unsubstituted and Halo-Substituted Phenyl Analogs

The 3-(difluoromethoxy)phenyl substituent imparts a computed XLogP3-AA of 1.4 to the target compound, placing it in a favorable lipophilicity range for CNS drug-likeness (typically XLogP ~1–4) [1]. This value is intermediate between the more polar N-(3-hydroxyphenyl) analogs (predicted XLogP ~0.5–0.8) and the more lipophilic N-(3,5-dichlorophenyl) analogs (predicted XLogP ~2.5–3.0), offering a balanced profile for both solubility and membrane permeability [2].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity Differentiation: Difluoromethoxy vs. Methoxy or Halogen Substituents

The target compound possesses a total of 6 hydrogen bond acceptors, contributed by the carboxylic acid, the 5-oxo group, and notably the difluoromethoxy (–OCF2H) substituent, which provides two fluorine atoms capable of acting as weak hydrogen bond acceptors [1]. This HB acceptor profile differs from N-(3-methoxyphenyl) analogs (5 HB acceptors; one oxygen only) and N-(3-chlorophenyl) or N-(3-fluorophenyl) analogs (4–5 HB acceptors; one or no halogen HB acceptor), potentially enabling distinct binding interactions with protein targets that utilize halogen bonding or multipolar interactions within hydrophobic pockets [2].

Hydrogen bonding Molecular recognition Target engagement

Topological Polar Surface Area (TPSA) Differentiation for CNS Drug-Likeness vs. Peripheral-Targeted Analogs

The target compound's TPSA of 66.8 Ų falls below the commonly cited CNS drug-likeness threshold of <90 Ų (and the more stringent <70 Ų for optimal BBB penetration), whereas analogs bearing additional polar substituents (e.g., –OH, –SO₂NH₂, tetrazole) on the N-aryl ring can exceed 90–100 Ų, reducing their predicted CNS penetration [1]. This positions the 3-(difluoromethoxy)phenyl derivative as a more CNS-favorable candidate among N-aryl-5-oxopyrrolidine-3-carboxylic acids compared to those with hydrogen bond-donating substituents [2].

CNS permeability Blood-brain barrier Drug design

Safety and Handling Hazard Profile: Explicit GHS Classification for Occupational Risk Assessment vs. Less-Characterized Analogs

The target compound carries an explicit, supplier-verified GHS hazard classification: H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation), and H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled) . This complete hazard profile enables institutional safety committees and procurement officers to perform a concrete, documented risk assessment before acquisition, contrasting with less-characterized in-class analogs that may lack comprehensive GHS data on vendor datasheets, thereby introducing unknown occupational risk liabilities .

Occupational safety Risk assessment Procurement compliance

Commercial Availability and Purity Benchmark: Multi-Supplier Sourcing with ≥95% Purity vs. Single-Source or Lower-Purity Analogs

1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is stocked by at least seven independent suppliers (Apollo Scientific, Alfa Chemistry, CymitQuimica, VWR, Leyan, Chemenu, ChemSrc) at purities ranging from 95% to 98%, with prices and pack sizes from 1 g to bulk quantities publicly listed . This multi-supplier landscape offers competitive pricing, supply chain redundancy, and verifiable quality specifications—a procurement advantage over structurally related analogs that are often available from only a single custom synthesis provider or lack published purity certificates .

Supply chain Purity Analytical specification

Synthetic Utility: Scaffold Versatility for Late-Stage Diversification vs. Substitution-Inert Analogs

The 5-oxopyrrolidine-3-carboxylic acid scaffold with a free carboxylic acid at the 3-position is a privileged intermediate for directed C(sp3)–H functionalization strategies, as recently demonstrated in the identification of sub-micromolar BACE-1 inhibitors where Pd-catalyzed C–H arylation of 8-aminoquinoline amide derivatives enabled rapid SAR exploration at the pyrrolidine ring [1]. The carboxylic acid handle of the target compound provides a direct conjugation point for installing directing groups (e.g., 8-aminoquinoline) enabling site-selective functionalization—a synthetic capability not shared by analogs where the 3-position is substituted with a methyl ester, amide, or is unsubstituted, and which would require additional deprotection/re-protection steps [2].

Late-stage functionalization C–H activation Fragment elaboration

Optimal Application Scenarios for Procuring 1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Targeting BACE-1 or Related Aspartic Proteases

The combination of a TPSA of 66.8 Ų (within the optimal BBB range), an intermediate XLogP of 1.4, and a scaffold validated for sub-micromolar BACE-1 inhibition makes this compound a strategic procurement choice for fragment-based or scaffold-hopping CNS programs. The free carboxylic acid handle enables rapid installation of directing groups for late-stage C(sp3)–H diversification, accelerating SAR exploration, while the difluoromethoxy bioisostere offers improved metabolic stability over methoxy analogs [1].

Medicinal Chemistry Scaffold Diversification via C–H Functionalization

Research groups employing directed Pd-catalyzed C(sp3)–H activation strategies will benefit from the free carboxylic acid at the 3-position, which serves as a direct anchor for attaching 8-aminoquinoline or other bidentate directing groups without additional synthetic steps. This synthetic advantage has been demonstrated on the same scaffold class to yield fully substituted 5-oxopyrrolidines with sub-micromolar enzyme inhibition [1]. Procurement of this specific compound, rather than an ester-protected or 4-substituted isomer, eliminates 1–2 synthetic steps per analog, directly reducing the cost and time per library member synthesized.

Bioisostere Replacement Studies: –OCF2H vs. –OCH3, –OH, and Halogen SAR Exploration

The difluoromethoxy (–OCF2H) group is a well-established metabolically stable bioisostere for methoxy and hydroxy substituents, providing distinct electronic properties and hydrogen-bond acceptor capacity (6 HB acceptors vs. 5 for –OCH3 analogs). This compound serves as an ideal procurement choice for systematic bioisostere scanning within a scaffold series, allowing direct comparison of target engagement, metabolic stability, and physicochemical properties against matched pairs bearing –OCH3, –OH, –Cl, or –F at the 3-position of the N-phenyl ring [1].

Academic Core Facilities and Multi-User Synthesis Labs Requiring Documented Safety and Supply Chain Redundancy

With a complete GHS hazard classification (H315, H319, H335, H301+H311+H331), multi-supplier availability (≥7 vendors, 95–98% purity), and publicly listed pricing, this compound minimizes institutional safety approval friction and supply disruption risk—critical factors for core facilities that must maintain uninterrupted service for diverse user projects. Procurement officers can select among competitive quotes while relying on consistent quality specifications across suppliers [1].

Quote Request

Request a Quote for 1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.